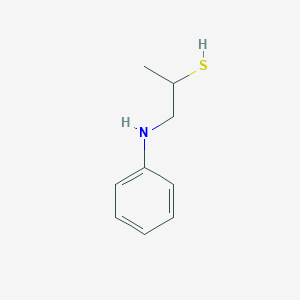![molecular formula C13H11BrClNO B14367411 2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)
2-[(2-Bromophenyl)methoxy]-5-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromophenyl)methoxy]-5-chloroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromophenyl group, a methoxy group, and a chloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)methoxy]-5-chloroaniline typically involves the reaction of 2-bromophenol with 5-chloro-2-nitroaniline in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromophenyl)methoxy]-5-chloroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can be oxidized to form quinone derivatives or reduced to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide . Reaction conditions often involve temperatures ranging from room temperature to reflux conditions, depending on the specific reaction .
Major Products
The major products formed from these reactions include substituted aniline derivatives, biaryl compounds, and quinone derivatives .
Scientific Research Applications
2-[(2-Bromophenyl)methoxy]-5-chloroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenyl)methoxy]-5-chloroaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(2-Bromophenyl)methoxy]-5-chloroaniline include:
- 2-[(2-Bromophenyl)methoxy]benzoic acid
- 2-Methoxy-5-bromophenyl antimony compounds
- 2-Bromo-2-(methoxy(phenyl)methyl) derivatives
Uniqueness
The presence of both bromine and chlorine atoms, along with the methoxy group, allows for a diverse range of chemical modifications and applications .
Properties
Molecular Formula |
C13H11BrClNO |
|---|---|
Molecular Weight |
312.59 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methoxy]-5-chloroaniline |
InChI |
InChI=1S/C13H11BrClNO/c14-11-4-2-1-3-9(11)8-17-13-6-5-10(15)7-12(13)16/h1-7H,8,16H2 |
InChI Key |
QMFYCUMLWHLFBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


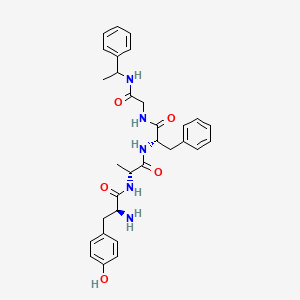

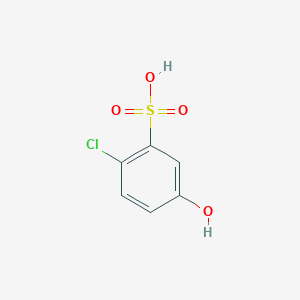
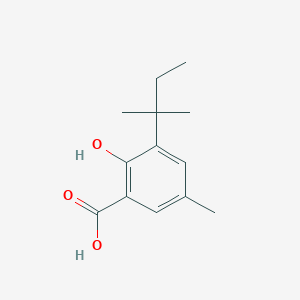
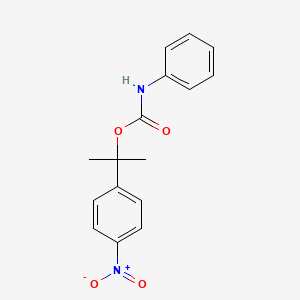
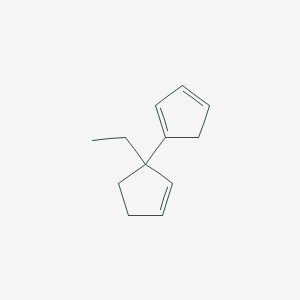
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
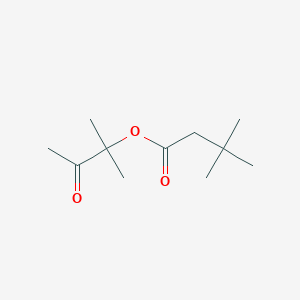
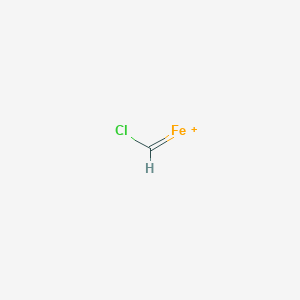

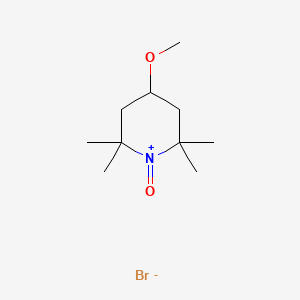
![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)
